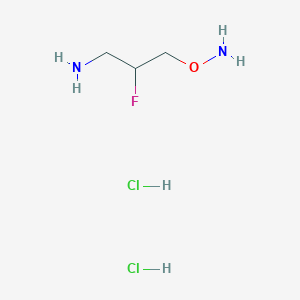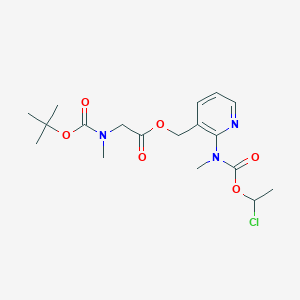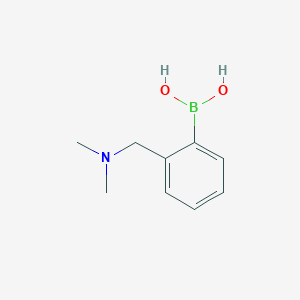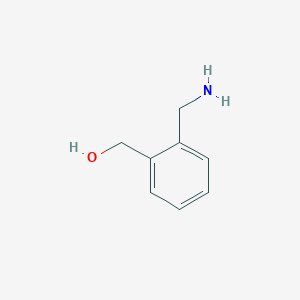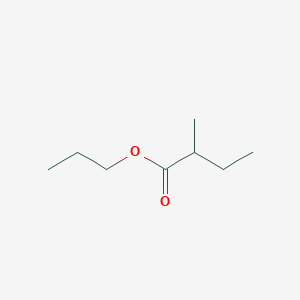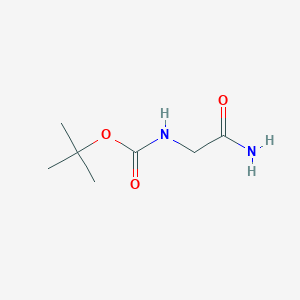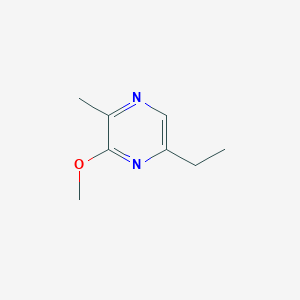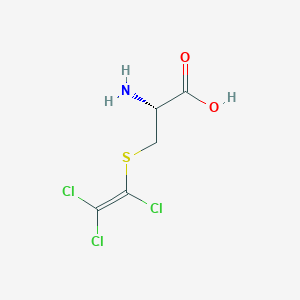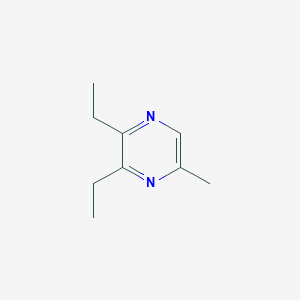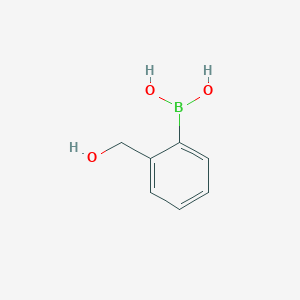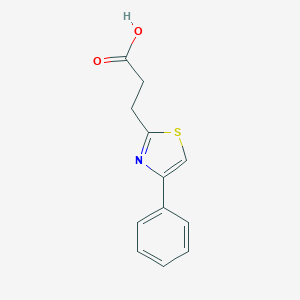
3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid is a compound that has been synthesized and studied for its biological activity. Some of the synthesized compounds exhibited discrete antimicrobial activity, and 3- [ (4-oxo-4,5-dihydro-1,3-thiazol-2-yl) (phenyl)amino]propanoic acid was found to promote rapeseed growth and to increase seed yield and oil content .
Synthesis Analysis
The compound was synthesized from N-phenyl-N-thiocarbamoyl-β-alanine by the Hantzsch method . The synthesis involves two steps: 1) the synthesis of core building blocks - 3- propanoic acids, 6 - by the reaction of 3- (omega-bromacetyl)coumarins 1 with 3-amino (thioxo)methylcarbamoylpropanoic acid (5); 2) the synthesis of the corresponding 3- propanoic acids amides 9 using 1,1’-carbonyldimidazole as a coupling reagent .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid involve the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with chloroacetaldehyde in refluxing water solution after 2 hours .Scientific Research Applications
Synthesis and Application in Heterocyclic Compound Development
Research into chemically related compounds has highlighted the versatility of certain scaffolds in synthesizing a range of heterocycles, which are crucial in medicinal chemistry. For instance, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones is noted for its utility as a building block in the synthesis of various heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, spiropyridines, and others (Gomaa & Ali, 2020). This demonstrates the potential for similar applications in the synthesis and functionalization of 3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid derivatives.
Pharmacological Potential
The pharmacological potential of compounds structurally related to 3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid is significant, given their application in producing anti-inflammatory and anticancer agents. For example, cinnamic acid derivatives, including those with structures similar to the thiazolyl-propanoic acid , have been extensively studied for their anticancer potentials (De, Baltas, & Bedos-Belval, 2011). Additionally, certain thiazole derivatives synthesized from similar frameworks have shown promising antioxidant and anti-inflammatory properties (Raut et al., 2020).
properties
IUPAC Name |
3-(4-phenyl-1,3-thiazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c14-12(15)7-6-11-13-10(8-16-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGACYUBSYIFHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B150903.png)
